molecular formula C11H20N2O3 B11877053 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11877053
M. Wt: 228.29 g/mol
InChI Key: QSOUDBSVKROJCD-UHFFFAOYSA-N
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Description

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound that features a unique structure with both oxygen and nitrogen atoms in its ring system. This compound belongs to the class of spiro[5.5]undecane derivatives, which are known for their intriguing conformational and configurational properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . Another method involves the Diels–Alder reaction, which proceeds regioselectively to form the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes the use of specific catalysts and reagents to facilitate the formation of the spirocyclic ring system. For example, the use of L-proline as a catalyst in the Diels–Alder reaction has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro[5.5]undecane derivatives, such as:

Uniqueness

4-(2-Methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is unique due to its specific combination of oxygen and nitrogen atoms in the spirocyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

4-(2-methoxyethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C11H20N2O3/c1-15-7-6-13-9-11(16-8-10(13)14)2-4-12-5-3-11/h12H,2-9H2,1H3

InChI Key

QSOUDBSVKROJCD-UHFFFAOYSA-N

Canonical SMILES

COCCN1CC2(CCNCC2)OCC1=O

Origin of Product

United States

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